

The Peripherally Selective Kappa-Opioid Receptor Agonist ICI-204448: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ICI-204448	
Cat. No.:	B043899	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist that has been instrumental in distinguishing between the central and peripheral effects of KOR activation. Its chemical structure, characterized by a dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid moiety, confers high affinity for the KOR while limiting its access to the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, bioactivity, and relevant experimental protocols for ICI-204448, serving as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

ICI-204448 is a synthetic organic compound with the systematic IUPAC name 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid[1]. Its chemical and physical properties are summarized in the table below.



Identifier	Value	Reference
IUPAC Name	2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid	[1]
Chemical Formula	C23H26Cl2N2O4	[1]
Molar Mass	465.37 g⋅mol-1	[1]
SMILES	C2CCCN2CC(c(ccc3)cc3OCC(O)=O)N(C)C(=O)Cc(cc1Cl)ccc 1Cl	[1]
InChI	InChI=1S/C23H26CI2N2O4/c1 -26(22(28)12-16-7-8- 19(24)20(25)11-16)21(14-27- 9-2-3-10-27)17-5-4-6-18(13- 17)31-15-23(29)30/h4- 8,11,13,21H,2-3,9-10,12,14- 15H2,1H3,(H,29,30)	[1]
InChlKey	JKYJSFISYHSNOE- UHFFFAOYSA-N	[1]
CAS Number	121264-04-8	

Bioactivity and Pharmacological Data

ICI-204448 is a potent agonist at the kappa-opioid receptor with limited ability to cross the blood-brain barrier. This peripheral selectivity makes it a valuable tool for studying the peripheral actions of KOR agonists.

In Vitro Bioactivity

The following table summarizes the in vitro bioactivity of **ICI-204448** in various isolated tissue preparations. The data is derived from studies measuring the inhibition of electrically-evoked muscle contractions.



Assay	Species	Preparation	IC50 (nM)
Kappa-Opioid Agonism	Guinea Pig	lleum	0.6 ± 0.1
Kappa-Opioid Agonism	Mouse	Vas Deferens	1.2 ± 0.2
Kappa-Opioid Agonism	Rabbit	Vas Deferens	0.8 ± 0.1

Receptor Binding Affinity

The binding affinity of **ICI-204448** for the kappa-opioid receptor was determined by its ability to displace the radiolabeled kappa-opioid ligand [3H]-bremazocine from guinea pig cerebellum membranes.

Radioligand	Tissue	Ki (nM)
[3H]-Bremazocine	Guinea Pig Cerebellum	0.9 ± 0.1

Experimental Protocols Guinea Pig Ileum Bioassay for Kappa-Opioid Agonist Activity

This protocol describes a method to assess the functional agonist activity of compounds at the kappa-opioid receptor using an isolated guinea pig ileum preparation.

Workflow:



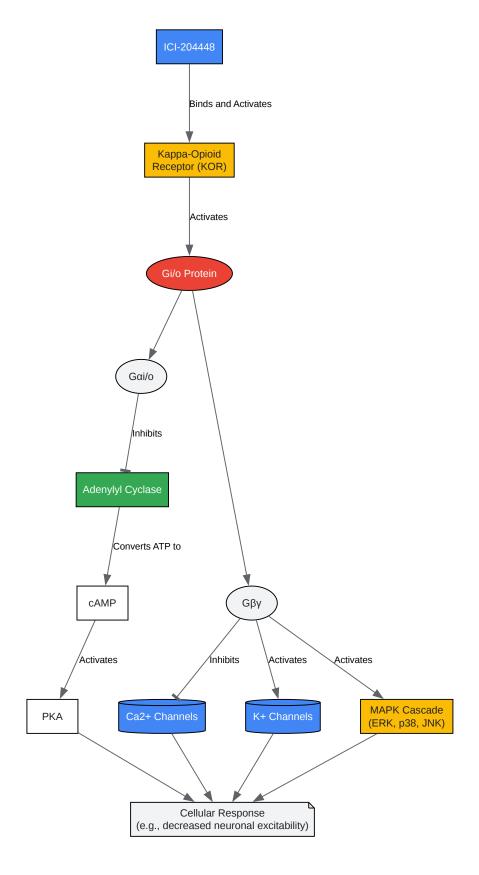
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References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
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